Chaetoglobosin D
CAS No.:
Cat. No.: VC1940855
Molecular Formula: C32H36N2O5
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H36N2O5 |
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Molecular Weight | 528.6 g/mol |
IUPAC Name | (1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
Standard InChI | InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1 |
Standard InChI Key | FTBNYQWFSWKCKW-WHHLLCSSSA-N |
Isomeric SMILES | C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
SMILES | CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Canonical SMILES | CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
Chaetoglobosin D has the molecular formula C32H36N2O5 with a molecular weight of 528.6 g/mol . This complex structure contributes to its unique chemical properties and biological activities. The structure was computed and verified through various analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Structural Characteristics
The structure of Chaetoglobosin D is characterized by a perhydroisoindolone core fused to a 13-membered macrocyclic ring. It features an indole moiety, which is a distinctive element of this compound . The complete IUPAC name for Chaetoglobosin D is (1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione . This complex nomenclature reflects the multiple stereocenters and functional groups present in the molecule.
Physical and Chemical Properties
Chaetoglobosin D typically exists as a white amorphous powder, similar to other related chaetoglobosins . The compound contains multiple stereocenters, contributing to its complex three-dimensional structure and specific biological activities. The presence of hydroxyl groups at positions 6 and 14, along with the indole moiety, enhances its ability to form hydrogen bonds with biological targets. Table 1 summarizes the key physical and chemical properties of Chaetoglobosin D.
Table 1: Physical and Chemical Properties of Chaetoglobosin D
Biological Sources
Natural Occurrence
Chaetoglobosin D has been reported to naturally occur in several fungal species. It is primarily found in fungi belonging to the genus Chaetomium, with Chaetomium globosum being one of the main producers . The compound has also been isolated from Chaetomium brasiliense and reported in Ovatospora brasiliensis , indicating a somewhat restricted but diverse natural distribution across related fungal species.
Producing Organisms
The primary producing organisms of Chaetoglobosin D include:
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Chaetomium globosum: This is one of the main producers of Chaetoglobosin D and other related compounds. C. globosum is a filamentous fungus commonly found in soil, air, and plant debris .
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Chaetomium brasiliense: Another fungal species reported to produce Chaetoglobosin D .
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Ovatospora brasiliensis: This species has also been reported to produce Chaetoglobosin D .
These fungi typically produce chaetoglobosins as part of their secondary metabolism, potentially as a defense mechanism or to compete with other microorganisms in their environment. The production of these compounds can be influenced by various environmental and genetic factors, as discussed in the next section.
Biosynthesis and Genetic Regulation
Biosynthetic Pathway
The biosynthesis of chaetoglobosins, including Chaetoglobosin D, involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is derived from an acetate-derived polyketide chain linked to an amino acid, typically tryptophan in the case of Chaetoglobosin D . Research has identified genes involved in this process, including CgcheA, which encodes an iterative PKS-NRPS presumably responsible for synthesizing the skeleton structure of chaetoglobosins .
Gene Regulation
Gene expression studies have provided insights into the regulation of chaetoglobosin biosynthesis. Research indicates that the heterotrimeric G protein-cAMP/PKA signaling pathway positively mediates the biosynthesis of chaetoglobosins . RNA sequencing and quantitative RT-PCR analyses have shown that several genes involved in chaetoglobosin biosynthesis are down-regulated when the Gα subunit expression is diminished . These genes include:
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CHGG_01239 (CgcheA): Encoding an iterative PKS-NRPS for synthesis of the skeleton structure
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CHGG_00542 (pks-1): Involved in the polyketide synthesis
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CHGG_01690 (CglaeA): A global transcription regulator
The regulation also involves interaction between the G protein pathway and the LaeA/VeA/VeB complex, as well as the histone acetyltransferase CgSptJ . This complex regulatory network highlights the sophisticated control mechanisms governing the production of secondary metabolites in fungi.
Table 2: Key Genes Involved in Chaetoglobosin Biosynthesis
Biological Activities
Other Bioactivities
Based on studies of the chaetoglobosin family, several other biological activities may be associated with Chaetoglobosin D:
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Fibrinolytic activity: Some chaetoglobosins inhibit J2 penetration and induce the production of urokinase in endothelial cells, associated with elevated fibrinolytic activity .
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Immunomodulatory effects: Certain chaetoglobosins inhibit dendritic cell maturation and function through multiple signaling pathways, suggesting potential applications in controlling autoimmune and inflammatory diseases .
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Anti-HIV activity: Some members of the chaetoglobosin family have demonstrated significant anti-HIV activities, with EC50 values ranging from 0.11 to 0.55 μmol/L and selectivity index values ranging from 12.33 to 75.42 .
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Anti-inflammatory effects: There is evidence that chaetoglobosins may inhibit NF-κB and negatively regulate ERK1/2, p38, and other inflammatory pathways .
These diverse bioactivities highlight the potential of Chaetoglobosin D and related compounds for various therapeutic applications beyond their primary antineoplastic activity.
Comparative Analysis with Other Chaetoglobosins
Structural Relationships
Chaetoglobosin D is structurally related to other compounds in the chaetoglobosin family, with variations primarily in the substitution patterns and oxidation states of the macrocyclic ring. For example:
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Isochaetoglobosin D: A structural isomer of Chaetoglobosin D that has been isolated from marine-derived fungi .
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Chaetoglobosins E and F: Related compounds that share the core structure but differ in the functionalization of the macrocyclic ring .
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Chaetoglobosin Q: Differs from Chaetoglobosin D in the fragment from C-19 to C-22 in the macrocycle ring, where olefinic carbons C-21 and C-22 are replaced by methylene signals in some derivatives .
Activity Comparisons
The biological activities of chaetoglobosins vary based on their structural differences, as illustrated in Table 3 below.
Table 3: Comparison of Chaetoglobosin D with Related Compounds
These comparisons help in understanding structure-activity relationships within the chaetoglobosin family and may guide future research and development efforts.
Research Applications and Future Perspectives
Current Research Trends
Current research on Chaetoglobosin D and related compounds focuses on:
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Elucidating the precise mechanisms of action, particularly for anticancer and antimicrobial activities
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Investigating potential synergistic effects with existing drugs
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Exploring the biosynthetic pathways to enable biotechnological production
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Structure-activity relationship studies to develop more potent or selective derivatives
The ability of chaetoglobosins to interact with actin has been a particular focus of research, as demonstrated by studies showing that Chaetoglobosin P affects actin localization in Cryptococcus neoformans . This mechanism may be shared by Chaetoglobosin D and could explain some of its biological effects.
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